molecular formula C₅H₅N₅O B1146940 Guanine CAS No. 73-40-5

Guanine

Cat. No. B1146940
CAS RN: 73-40-5
M. Wt: 151.13
InChI Key:
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Description

Guanine is an organic compound belonging to the purine group, a class of compounds with a characteristic two-ringed structure, composed of carbon and nitrogen atoms . It is a component of nucleic acids, the cell constituents that store and transmit hereditary traits . Guanine was first discovered in guano in 1846 and was isolated in 1891 from nucleic acids from which it is readily prepared .


Synthesis Analysis

Researchers from Fuzhou University synthesized nanocarbons from guanine molecules to better understand the precise role nitrogen plays in carbon-based materials and explore the reaction mechanisms of these catalytic systems . The nitrogen content can be finely tuned from approximately 5 to 30 percent, while the oxygen content is kept at a consistent 4 percent .


Molecular Structure Analysis

With the formula C5H5N5O, guanine is a derivative of purine, consisting of a fused pyrimidine-imidazole ring system with conjugated double bonds . This unsaturated arrangement means the bicyclic molecule is planar . Guanine has two tautomeric forms, the major keto form and rare enol form .


Chemical Reactions Analysis

Guanine synthesis yields new insights into nitrogen’s role in nanocarbon catalysis . The presence of multiple hydrogen bonds in guanine enabled the formation of a two-dimensional nanosheet with controllable types of nitrogen dopants .


Physical And Chemical Properties Analysis

Guanine is a white amorphous solid with a molar mass of 151.13 g/mol . It has a melting point of 360 °C and is insoluble in water . Guanine crystals are rhombic platelets composed of multiple layers . They are transparent but have a high index of refraction that produces a pearly luster .

Scientific Research Applications

Nanotechnology and Chemical Biology

Guanine and its related nucleobases such as guanosine, deoxyguanosine, and isoguanosine are notable molecular tools for designing functional supramolecular assemblies . They can self-assemble via a unique topological pluralism, forming isolated nucleobases, discrete macrocyclic quartets, and virtually infinite linear ribbons . This ability endows them with considerable functional versatility, finding applications in fields like nanotechnology and chemical biology .

Biomineralization

Guanine crystals with unique optical properties in organisms have been extensively studied, and the biomineralization principles of guanine are being established . The biomineralization principles of guanine will be helpful for the synthesis of guanine crystals with excellent properties and the design of functional organic materials for drugs, dyes, organic semiconductors, etc .

Biological Reactions and Signal Transduction

Guanine plays an indispensable role in building nucleic acids, and its derivatives take part in various cellular functions such as regulating biological reactions and signal transduction . Monitoring the levels of guanine and its derivatives is critical for understanding their biological roles and related diseases .

Carbon-Based Materials

Researchers have synthesized nanocarbons from guanine molecules to better understand the precise role nitrogen plays in carbon-based materials and explore the reaction mechanisms of these catalytic systems .

Supramolecular Chemistry

Guanine-based molecular tools have found applications in the field of supramolecular chemistry . These tools have been progressively harnessed to design ever more versatile G-based molecular tools .

Soft Matter

Guanine has also found applications in the field of soft matter . The wealth of information about guanine has been used to design versatile G-based molecular tools for this field .

Mechanism of Action

Target of Action

Guanine, a purine derivative, primarily targets several enzymes including Purine nucleoside phosphorylase , Purine nucleoside phosphorylase 2 , Xanthine phosphoribosyltransferase , and GTP cyclohydrolase 1 . These enzymes play crucial roles in various biochemical processes, including purine metabolism and signal transduction .

Mode of Action

Guanine interacts with its targets through a series of biochemical reactions. For instance, it is involved in the conversion of hypoxanthine or guanine and 5-phospho-α-D-ribose 1-diphosphate (PRPP) to inosine 5’-monophosphate (IMP) or guanosine 5’-monophosphate (GMP), and pyrophosphate (PPi) in the presence of the enzyme Hypoxanthine–guanine phosphoribosyltransferase . This interaction leads to changes in the cellular levels of these nucleotides, impacting various cellular processes.

Biochemical Pathways

Guanine plays a significant role in the purine metabolism pathway . It is involved in the synthesis of IMP, which is the first compound in the pathway to have a completely formed purine ring system . Guanine also contributes to the formation of GMP, an essential component of RNA and DNA . Disruptions in these pathways can lead to various diseases, including Lesch-Nyhan Syndrome and Gout .

Result of Action

The action of guanine at the molecular and cellular level results in the production of key components of nucleic acids (RNA and DNA). This contributes to various cellular processes, including cell growth, differentiation, and survival . Moreover, guanine’s interaction with its targets can influence the balance of nucleotides in the cell, affecting DNA replication and protein synthesis .

Action Environment

The action, efficacy, and stability of guanine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of guanine, potentially impacting its interaction with target enzymes . Additionally, the presence of other molecules, such as inhibitors or activators of the target enzymes, can also influence the action of guanine .

Safety and Hazards

Guanine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Guanine crystals with unique optical properties in organisms have been extensively studied and the biomineralization principles of guanine are being established . The biomineralization principles of guanine will be helpful for the synthesis of guanine crystals with excellent properties and the design of functional organic materials for drugs, dyes, organic semiconductors, etc .

properties

IUPAC Name

2-amino-1,7-dihydropurin-6-one
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InChI

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)
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InChI Key

UYTPUPDQBNUYGX-UHFFFAOYSA-N
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Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)N
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Molecular Formula

C5H5N5O
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DSSTOX Substance ID

DTXSID9052476
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Molecular Weight

151.13 g/mol
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Physical Description

Solid; [Merck Index] White crystals; [Acros Organics MSDS], Solid
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Boiling Point

BOILING POINT: SUBLIMES
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Solubility

CRYSTALLINE POWDER; LOSES WATER @ 100 °C & HYDROGEN CHLORIDE @ 200 °C; PRACTICALLY INSOL IN WATER, ALC, ETHER; SOL IN ACIDULATED WATER /HYDROCHLORIDE/, FREELY SOL IN DIL ACIDS & AQ POTASSIUM HYDROXIDE SOLN; SPARINGLY SOL IN ALCOHOL; ALMOST INSOL IN WATER, SOL IN AMMONIUM HYDROXIDE & ALKALI; SLIGHTLY SOL IN ETHER; INSOL IN ACETIC ACID, SLIGHTLY SOL IN ETHER, 2.08 mg/mL at 37 °C
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Product Name

Guanine

Color/Form

SEVERAL DESMOTROPIC FORMS; USUALLY AMORPHOUS, SMALL RHOMBIC CRYSTALS BY SLOW EVAPORATION OF AQ SOLN CONTAINING LARGE EXCESS OF AMMONIA, NEEDLES OR PLATES FROM AMMONIUM HYDROXIDE

CAS RN

73-40-5
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Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-
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Melting Point

360 °C (DECOMP), 360 °C
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Record name Guanine
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Synthesis routes and methods I

Procedure details

In the process based on TAHP sulfate described above, 2,4-diamino-5-formylamino-6-hydroxypyrimidine (referred to as DAFHP below) is passed through as an intermediate, which is reacted in situ to produce guanine.
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Synthesis routes and methods II

Procedure details

6-Chloroguanine derivative prepared in Preparation 6 (4.86 g) was dissolved in 85 ml of methanol and 1.4 g of triethylamine and 2.9 g of 4-methylthiocresol were added. The reaction mixture was reacted under reflux condition for 24 hours. The reaction was stopped by adding 20 ml of water, and the methanol was removed by distillation under reduced pressure. The reaction mixture was extracted with dichloromethane and purified by silica gel column to give a compound wherein 6-position of guanine was substituted by 4-methylphenylthio group.
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
6
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4.86 g
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reactant
Reaction Step One
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1.4 g
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reactant
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2.9 g
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reactant
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20 mL
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reactant
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85 mL
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solvent
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Synthesis routes and methods III

Procedure details

6-Chloroguanine derivative prepared in Preparation 6 (4.86 g) was dissolved in 85 ml of methanol and 1.4 g of triethylamine and 2.9 g of 4-methoxythiocresol were added. The reaction mixture was reacted under reflux condition for 24 hours. The reaction was stopped by adding 20 ml of water, and the methanol was removed by distillation under reduced pressure. The reaction mixture was extracted with dichloromethane and purified by silica gel column to give a compound wherein 6-position of guanine was substituted by 4-methoxyphenylthio group.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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6
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4.86 g
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reactant
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1.4 g
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reactant
Reaction Step Two
Quantity
2.9 g
Type
reactant
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Quantity
20 mL
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reactant
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Quantity
85 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

6-Chloroguanine derivative prepared in Preparation 6 (100 mg) was dissolved in 10 ml of ethanol, 32 ml of triethylamine and 53 mg of sodium methoxide were added, and the resulting mixture was refluxed for 4 hours. The reaction was stopped by adding 10 ml of water. The reaction solution was extracted with dichloromethane and distilled under reduced pressure. The residue was purified by silica gel column to give a compound wherein 6-position of guanine was substituted by ethoxy group.
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0 (± 1) mol
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reactant
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6
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100 mg
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53 mg
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reactant
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10 mL
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reactant
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10 mL
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Reaction Step Four

Synthesis routes and methods V

Procedure details

6-Chloroguanine derivative prepared in Preparation 6 (4.86 g) was dissolved in 85 Ml of methanol and 1.4 g of triethylamine and 2.9 g of 4-methoxythiocresol were added. The reaction mixture was reacted under reflux condition for 24 hours. The reaction was stopped by adding 20 ml of water, and the methanol was removed by distillation under reduced pressure. The reaction mixture was extracted with dichloromethane and purified by silica gel column to give a compound wherein 6-position of guanine was substituted by 4-methoxyphenylthio group.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6
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4.86 g
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Reaction Step One
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20 mL
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reactant
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1.4 g
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reactant
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2.9 g
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Q & A

Q1: How does the interaction of guanine with cadmium ions impact DNA?

A1: Cadmium ions can form complexes with guanine bases, potentially leading to oxidative stress and DNA damage. [] This interaction is significant due to cadmium's toxicity and its implication in carcinogenesis. [] Interestingly, cadmium complexes with 8-hydroxydeoxyguanosine, a marker of oxidative DNA damage, were not detected in these studies. []

Q2: How does oxidation affect the behavior of guanine within G-quadruplex structures?

A2: Oxidation of guanine to 8-oxo-7,8-dihydroguanine (8-oxoG) within G-quadruplexes (G4) can disrupt their stability and lead to gene activation. [] Research has shown that 8-oxoG can induce the formation of a guanine-vacancy-containing G4 (vG4). [] These vG4s can be stabilized by the binding of guanine metabolites like cGMP and GTP, suggesting a potential regulatory role in response to oxidative damage. []

Q3: What is the molecular formula and weight of guanine?

A3: Guanine has a molecular formula of C5H5N5O and a molecular weight of 151.13 g/mol.

Q4: Does the tautomeric state of guanine affect its interaction with enzymes like guanine deaminase?

A5: Contrary to previous assumptions, studies suggest that the active site of Bacillus subtilis guanine deaminase (bGD) does not significantly influence the tautomeric state of guanine. [] The enzyme primarily interacts with the most abundant tautomer of guanine found in aqueous solutions. []

Q5: How does the incorporation of guanine into ferromagnetic films impact their properties?

A6: Hybridizing biogenic guanine crystals with ferromagnetic thin films can significantly enhance their magnetic orientation control. [] This hybridization allows for 3D manipulation of the crystals using weaker magnetic fields, potentially reducing power consumption in related device applications. []

Q6: Can the interaction of guanine with certain molecules be exploited for photocatalytic applications?

A7: Research suggests that photocatalytic systems incorporating guanine derivatives, like 8-oxoguanine, can facilitate the conversion of precursor molecules into fatty acids under visible light. [, ] This process, potentially mimicking early metabolic processes, highlights the potential of guanine-based systems in artificial photosynthesis and protocell research. [, ]

Q7: How have molecular dynamics simulations contributed to understanding the formation and stability of G-quadruplexes?

A8: All-atom molecular dynamics simulations have provided valuable insights into the forces governing G-quadruplex (G4) formation. [] Studies focusing on the dissociation of a single G-tetrad from a telomeric G4 structure revealed that interactions within the sugar-phosphate backbone, particularly the minimization of phosphate-phosphate repulsion, are crucial for the overall stability of the G-tetrad motif. []

Q8: How do structural modifications to guanine analogs influence their antiviral activity?

A9: Modifications to the guanine structure, particularly at the C2 and C6 positions, can significantly impact the antiviral activity of its C-nucleoside analogs. [] For instance, the 2-amino-6-chloro-5-methyl-7-β-D-ribofuranosyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one and its 6-bromo derivative demonstrated promising prophylactic activity against Semliki Forest virus infection in mice. []

Q9: How does the presence of a diphenylcarbamoyl protecting group at the O6 position of guanine influence its reactivity in glycosylation reactions?

A10: Introducing a diphenylcarbamoyl protecting group at the O6 position of guanine leads to highly regioselective glycosylation, primarily yielding 9-glycosylguanines. [] This protection strategy provides a controlled approach for synthesizing specific guanine nucleoside analogs. []

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